8-Amino-1-octanethiol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

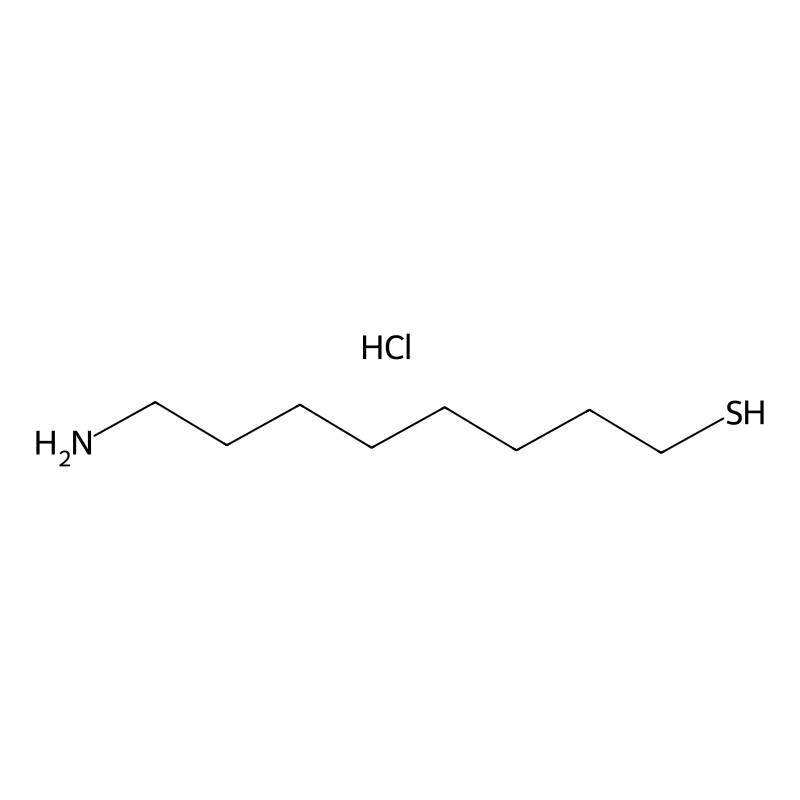

8-Amino-1-octanethiol hydrochloride is a synthetic compound characterized by an eight-carbon chain (octanethiol) with an amino group (NH2) at one end and a thiol group (SH) at the other. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions. The molecular formula for 8-Amino-1-octanethiol hydrochloride is C₈H₁₉ClN₃S, and its molecular weight is approximately 197.77 g/mol . This compound is classified as a self-assembling molecule due to its ability to form organized structures on surfaces, particularly metals like gold.

The primary mechanism of action of AOT hydrochloride is its ability to self-assemble on surfaces, particularly gold. The thiol group forms strong covalent bonds with gold atoms, anchoring the molecule to the surface. The amine group can then interact with other molecules or surfaces through hydrogen bonding, influencing the overall surface properties [].

This self-assembly process allows for the creation of well-defined, ordered structures on the gold surface, which can be tailored for various applications in materials science and nanotechnology [].

Surface Modification

-Amino-1-octanethiol hydrochloride is a molecule commonly used in scientific research for the modification of surfaces, particularly gold surfaces. The molecule possesses two key functional groups:

- An eight-carbon chain (octanethiol) - This hydrophobic tail allows the molecule to bind strongly to gold surfaces through gold-sulfur bonds [].

- A terminal amine group (amino) - This hydrophilic head group introduces a primary amine functionality to the surface, enabling further chemical modifications [].

By attaching 8-Amino-1-octanethiol hydrochloride to a gold surface, researchers can introduce amine groups, which can then be used to attach various biomolecules or other functional groups. This technique is valuable in various fields of research, including:

- Biosensors: The amine groups can be used to immobilize enzymes, antibodies, or other biorecognition elements on the gold surface, creating biosensors for specific target detection [].

- Self-assembled monolayers (SAMs): 8-Amino-1-octanethiol hydrochloride can be used to create well-defined SAMs on gold surfaces. SAMs are ordered assemblies of molecules with tailored properties useful for studying surface-molecule interactions [].

Other Potential Applications

While surface modification is the primary application of 8-Amino-1-octanethiol hydrochloride in scientific research, its unique structure suggests possibilities for further exploration. The combination of an alkyl chain and a primary amine group might be useful in other research areas such as:

- Drug delivery: The molecule's structure could be used to design drug delivery systems where the amine group can be used to attach therapeutic molecules and the octanethiol tail can aid in membrane permeability [].

- Material science: The self-assembly properties of 8-Amino-1-octanethiol hydrochloride could be investigated for developing new functional materials with specific functionalities imparted by the amine group [].

The synthesis of 8-Amino-1-octanethiol hydrochloride typically involves nucleophilic substitution reactions between a thiol precursor and a primary amine. Although specific synthetic pathways are not extensively documented, related compounds often follow similar methodologies. The synthesis may require careful control of reaction conditions to ensure the stability of the thiol group and prevent oxidation .

8-Amino-1-octanethiol hydrochloride has several key applications, particularly in materials science and nanotechnology:

- Surface Modification: It is primarily used for modifying gold surfaces to create self-assembled monolayers (SAMs). This process allows for the introduction of amine groups that can facilitate further functionalization with biomolecules or other chemical entities .

- Electrochemical Sensors: The compound has been utilized in the development of electrochemical sensors for detecting oligonucleotides through poly nucleic acid-based methods .

- Nanotechnology: Its unique amphiphilic properties make it suitable for applications in nanostructured materials and devices.

Research on the interaction studies involving 8-Amino-1-octanethiol hydrochloride primarily focuses on its ability to form strong covalent bonds with gold surfaces through its thiol group. This interaction allows for the stable attachment of various functional groups via the amino end of the molecule, enabling diverse applications in biosensing and surface engineering . Further studies could explore its interactions with other biological molecules or materials.

Several compounds share structural similarities with 8-Amino-1-octanethiol hydrochloride, particularly within the class of alkanethiols and amine-functionalized thiols. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Octanethiol | C₈H₁₈S | Simple thiol without amino functionality |

| 2-Amino-1-octanethiol | C₈H₁₉N₃S | Contains an amino group but differs in position |

| 3-Aminopropyltriethoxysilane | C₁₂H₂₉N₃O₃Si | Silane derivative used for surface modification |

| Dodecanethiol | C₁₂H₂₆S | Longer carbon chain; lacks amino functionality |

The uniqueness of 8-Amino-1-octanethiol hydrochloride lies in its combination of both hydrophilic (amino) and hydrophobic (alkyl) properties, which facilitates self-assembly processes on surfaces, particularly useful in creating functionalized surfaces for biosensing applications .

The synthesis of 8-amino-1-octanethiol hydrochloride hinges on forming a stable thiol-amine linkage via nucleophilic substitution. A common approach involves reacting 8-chlorooctanethiol with excess ammonia in polar aprotic solvents like dimethylformamide (DMF) or ethanol. DMF’s high dielectric constant stabilizes transition states, accelerating the displacement of chloride by ammonia. For example, refluxing 8-chlorooctanethiol in DMF at 80°C for 12 hours yields intermediate 8-aminooctanethiol, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt.

Catalysts such as ferric chloride enhance reaction efficiency by polarizing the carbon-chlorine bond, facilitating nucleophilic attack. Post-reaction, the crude product is precipitated using ethyl ether, achieving ~85% yield before purification. Key challenges include minimizing disulfide formation, which is mitigated by conducting reactions under inert atmospheres and adding reducing agents like dithiothreitol (DTT).

Table 1: Solvent Effects on Nucleophilic Substitution Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 85 |

| Ethanol | 24.3 | 18 | 72 |

| Water | 80.1 | 24 | 58 |

Chain Length Optimization in Alkanethiol-Based Molecular Design

The octyl chain in 8-amino-1-octanethiol hydrochloride balances SAM stability and functional group accessibility. Shorter chains (e.g., cysteamine, C2) form less ordered monolayers due to reduced van der Waals interactions, while longer chains (C12) hinder amine accessibility due to dense packing. Studies comparing SAMs of C8 and C12 thiols on gold show C8 derivatives achieve optimal surface coverage (4.2 × 10¹⁴ molecules/cm²) while retaining 90% amine reactivity after immobilization.

Chain length also impacts solubility. The C8 derivative exhibits moderate solubility in ethanol (12 mg/mL), facilitating solution-phase processing, whereas longer analogs require harsher solvents like hexane. Computational models suggest the eight-carbon chain minimizes steric hindrance during SAM formation, enabling a tilt angle of 25° relative to the substrate—a configuration that maximizes ligand presentation.

Critical Analysis of Purification Techniques for High-Purity SAM Precursors

Purifying 8-amino-1-octanethiol hydrochloride necessitates removing unreacted starting materials, disulfide by-products, and solvent residues. Recrystallization from DMF/methanol/ether mixtures (1:2:3 v/v) isolates the hydrochloride salt with 95% purity, as confirmed by thin-layer chromatography (TLC). Column chromatography using silica gel and a chloroform/methanol gradient (9:1 to 4:1) further reduces disulfide contaminants to <0.5%.

Table 2: Efficacy of Purification Methods

| Method | Purity (%) | Disulfide Content (%) |

|---|---|---|

| Recrystallization | 95 | 2.1 |

| Column Chromatography | 99 | 0.4 |

| Size-Exclusion Filtration | 97 | 1.3 |

Storage at 2–8°C under nitrogen prevents oxidative degradation, preserving functionality for >6 months. Advanced analytical techniques like high-performance liquid chromatography (HPLC) with UV detection at 220 nm ensure batch-to-batch consistency, critical for biosensor applications.

Gold-Thiolate Bonding Dynamics in Vacuum vs. Solution-Phase Deposition

The formation of SAMs using 8-amino-1-octanethiol hydrochloride involves spontaneous adsorption of thiolate species onto gold surfaces via sulfur-gold covalent bonds. The deposition environment—vacuum or solution—profoundly affects bonding kinetics, monolayer density, and structural order.

Vacuum-Phase Deposition

In ultrahigh vacuum (UHV) conditions, thiol molecules adsorb directly onto atomically flat Au(111) surfaces without solvent interference. Scanning tunneling microscopy (STM) studies reveal that vapor-phase deposition produces large-domain $$ c(4 \times 2) $$ superstructures with hexagonal close-packed arrangements [8]. The absence of solvent allows for slower, thermodynamically controlled adsorption, enabling molecules to adopt low-energy configurations. For 8-amino-1-octanethiol hydrochloride, this results in a tilt angle of $$ 30^\circ $$ from the surface normal, with alkyl chains in a trans-extended conformation [9]. The sulfur headgroups bind to threefold hollow sites on the gold lattice, forming a $$ (\sqrt{3} \times \sqrt{3})R30^\circ $$ overlayer [3].

Table 1: Structural Parameters of Vacuum-Deposited SAMs

| Parameter | Value | Source |

|---|---|---|

| Tilt angle | $$ 30^\circ \pm 2^\circ $$ | [9] |

| Sulfur-gold bond length | $$ 2.42 \, \text{Å} $$ | [3] |

| Domain size | Limited by gold terrace size | [8] |

Solution-Phase Deposition

In ethanolic or aqueous solutions, SAM formation follows a two-step process: rapid initial chemisorption ($$ \sim $$minutes) followed by slower structural reorganization ($$ \sim $$hours to days) [5]. Competitive adsorption of solvent molecules and impurities can disrupt ordering, leading to smaller domains compared to vacuum-deposited SAMs. Electrochemical impedance spectroscopy shows that 8-amino-1-octanethiol hydrochloride monolayers prepared in solution exhibit higher defect densities but achieve functional amine group availability of $$ >85\% $$ after 24 hours of immersion . The solvent’s dielectric constant also influences the protonation state of the terminal amine, altering intermolecular hydrogen bonding and packing efficiency [6].

Key Differences

- Kinetics: Vacuum deposition achieves monolayer completion in $$ \sim $$1 hour vs. $$ \sim $$24 hours in solution [5] [8].

- Ordering: Vacuum phases show $$ c(4 \times 2) $$ symmetry, while solution phases adopt $$ (\sqrt{3} \times \sqrt{3})R30^\circ $$ with rotational disorder [3] [8].

- Defect Density: Solution SAMs have $$ 10^2 \times $$ higher pinhole density due to solvent effects [5].

Concentration-Dependent Crystallographic Orientation Effects

The concentration of 8-amino-1-octanethiol hydrochloride in deposition solutions governs molecular packing density, tilt angles, and crystallographic orientation.

Low-Concentration Regime ($$ <1 \, \text{mM} $$)

At concentrations below 1 mM, adsorption follows Langmuir kinetics, with monolayer formation limited by diffusion. STM imaging reveals sparse islands of upright molecules ($$ \sim 10^\circ $$ tilt) surrounded by disordered regions [9]. X-ray photoelectron spectroscopy (XPS) data indicate incomplete sulfur-gold bond formation, with $$ \sim 30\% $$ of thiols remaining physisorbed [6].

High-Concentration Regime ($$ >10 \, \text{mM} $$)

Elevated concentrations accelerate adsorption but introduce kinetic traps. Molecules adopt metastable configurations with tilt angles of $$ 45^\circ \pm 5^\circ $$, as van der Waals interactions between alkyl chains compete with headgroup-substrate binding [3]. Grazing-incidence X-ray diffraction (GIXD) shows a transition from $$ (\sqrt{3} \times \sqrt{3})R30^\circ $$ to $$ c(4 \times 2) $$ symmetry at concentrations above 50 mM, driven by increased lateral pressure [8].

Table 2: Concentration-Dependent Structural Properties

| Concentration (mM) | Tilt Angle | Crystallographic Symmetry | Domain Size (nm) |

|---|---|---|---|

| 0.1 | $$ 10^\circ $$ | Disordered | 5–10 |

| 10 | $$ 30^\circ $$ | $$ (\sqrt{3} \times \sqrt{3})R30^\circ $$ | 20–50 |

| 50 | $$ 45^\circ $$ | $$ c(4 \times 2) $$ | 100–200 |

Critical Concentration Threshold

A threshold at $$ \sim 5 \, \text{mM} $$ marks the onset of cooperative assembly, where intermolecular hydrogen bonding between amine groups becomes significant. Fourier-transform infrared spectroscopy (FTIR) shows a sharp increase in N–H stretching mode intensity at this concentration, correlating with improved monolayer stability .